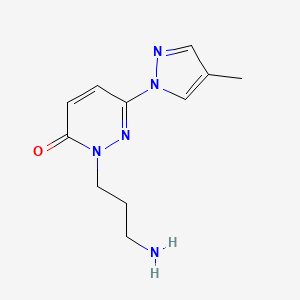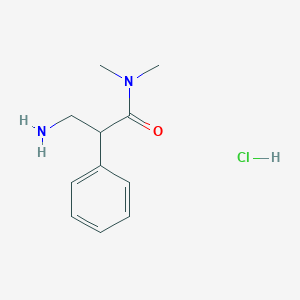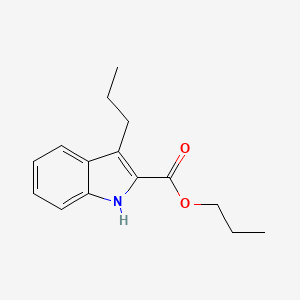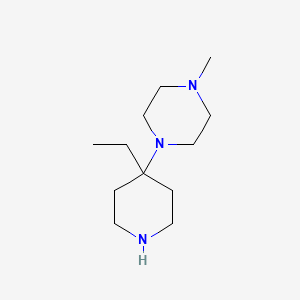
2-(3-aminopropyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(3-aminopropyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, commonly referred to as 2-AP-6-MP, is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry. It is part of a group of compounds known as pyridazinones, which have been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Scientific Research Applications
Green One Pot Solvent-Free Synthesis
This compound is part of a broader class of chemicals involved in the green, solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. The process benefits from the absence of solvent, emphasizing environmental friendliness and efficiency in producing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (H. Al-Matar et al., 2010).
Novel Synthesis Approaches
Researchers have synthesized derivatives including 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyran[2,3-c]pyrazoles using substituted 3-hydroxypyrazoles. This approach showcases the versatility of pyrazole derivatives in synthesizing compounds with potential chemical and pharmacological activities (L. A. Rodinovskaya et al., 2003).
Chemical Properties and Reactions
The chemical reactions involving methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine highlight the compound's role in producing pyrrol-2-ones and its derivatives. These reactions offer insights into the compound's reactivity and potential for creating bioactive molecules (V. L. Gein et al., 2010).
Recyclization Studies
Investigations into the recyclization of 2-(3,6-diaryl-2,5-dihydropyridazin-4-yl)-1H-benzimidazoles to pyrazole derivatives underline the compound's utility in exploring new chemical pathways and understanding the mechanisms of ring transformations (I. B. Dzvinchuk et al., 2008).
Heterocyclic Diazonium Salts Synthesis
The synthesis of pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles from diazotised 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one demonstrates the compound's role in heterocyclic chemistry, contributing to the development of new molecules with potential applications in materials science and pharmaceuticals (M. H. Elnagdi et al., 1982).
properties
IUPAC Name |
2-(3-aminopropyl)-6-(4-methylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-9-7-13-16(8-9)10-3-4-11(17)15(14-10)6-2-5-12/h3-4,7-8H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKGVWUDYORCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B1484400.png)
![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)


![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)
![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)

![13-(tert-Butoxycarbonyl)-9-{3-[(tert-butoxycarbonyl)amino]propyl}-2,2-dimethyl-4-oxo-3-oxa-5,9,13-triazapentadecan-15-oic acid](/img/structure/B1484413.png)
![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine](/img/structure/B1484417.png)

![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)